molecular formula C11H18N4 B8362955 2-(1-Propyl-pyrrolidin-3-yl)-pyrimidin-5-ylamine

2-(1-Propyl-pyrrolidin-3-yl)-pyrimidin-5-ylamine

Cat. No. B8362955
M. Wt: 206.29 g/mol
InChI Key: AAZSBFOCZBTGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Propyl-pyrrolidin-3-yl)-pyrimidin-5-ylamine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Propyl-pyrrolidin-3-yl)-pyrimidin-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Propyl-pyrrolidin-3-yl)-pyrimidin-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Propyl-pyrrolidin-3-yl)-pyrimidin-5-ylamine

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-(1-propylpyrrolidin-3-yl)pyrimidin-5-amine

InChI

InChI=1S/C11H18N4/c1-2-4-15-5-3-9(8-15)11-13-6-10(12)7-14-11/h6-7,9H,2-5,8,12H2,1H3

InChI Key

AAZSBFOCZBTGPS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1)C2=NC=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry flask was charged with 5-bromo-2-(1-propyl-pyrrolidin-3-yl)-pyrimidine (300 mg, 1.11 mmol), Pd2(dba)3 (tris(dibenzylideneacetonate) dipalladium (30 mg, 0.032 mmol)), rac-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) (35 mg, 0.056 mmol), tBuONa (150 mg, 1.56 mmol), benzophenone imine (300 mg, 1.65 mmol) and toluene (4 ml). It was then evacuated, flushed with nitrogen and the mixture heated at 80° C. under microwave irradiations for 3 h. After filtration through a pad of celite, the solvent was removed under reduced pressure. The crude material was then dissolved in THF (10 ml) and 1 N aqueous HCl (3 ml) was added. The solution was stirred at room temperature for 45 min and the organic solvent was next removed under vacuo. The resulting aqueous phase was adjusted to pH˜9 with 2 N NaOH solution, washed with heptane:ethyl acetate, 2:1 (50 ml) and concentrated to give the crude amine.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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